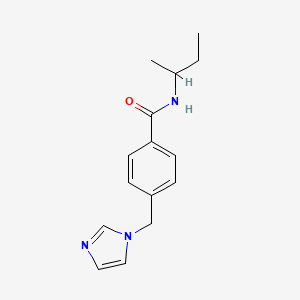![molecular formula C21H17N3O3 B6066446 (5Z)-1-(4-ETHYLPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B6066446.png)
(5Z)-1-(4-ETHYLPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-1-(4-ETHYLPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a synthetic organic compound that belongs to the class of diazinane triones. These compounds are characterized by a diazinane ring with three keto groups. The presence of an indole moiety and an ethylphenyl group makes this compound structurally unique and potentially interesting for various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-ETHYLPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can be achieved through a multi-step process involving the following key steps:
Formation of the diazinane ring: This can be done by reacting a suitable diamine with a triketone under acidic or basic conditions.
Introduction of the indole moiety: The indole group can be introduced through a condensation reaction with an indole derivative.
Attachment of the ethylphenyl group: This can be achieved through a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the keto groups, converting them to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce hydroxylated diazinane triones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in tryptophan metabolism.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-1-(4-METHYLPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
- (5Z)-1-(4-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The presence of the ethyl group in (5Z)-1-(4-ETHYLPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE distinguishes it from its methyl and chloro analogs, potentially altering its chemical reactivity and biological activity. This unique structural feature may confer specific advantages in certain applications, such as increased lipophilicity or altered binding affinity to biological targets.
Properties
IUPAC Name |
1-(4-ethylphenyl)-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-2-13-7-9-15(10-8-13)24-20(26)17(19(25)23-21(24)27)11-14-12-22-18-6-4-3-5-16(14)18/h3-12,26H,2H2,1H3,(H,23,25,27)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAXLKNSWYSSAG-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-chlorobenzoyl)amino]-N-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6066367.png)
![3-[4-(dimethylamino)phenyl]-N-(1-pyrimidin-2-ylpiperidin-3-yl)propanamide](/img/structure/B6066369.png)
![4-phenyl-N-{1-[1-(tetrahydro-3-thienyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B6066375.png)
![N-[2-(4-fluorophenyl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B6066389.png)
![N-{4-[(3-methoxy-1-piperidinyl)carbonyl]benzyl}-2-methylpropanamide](/img/structure/B6066396.png)
![N-(2,3-dimethylphenyl)-2-[(2Z)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6066399.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}isonicotinamide 1-oxide](/img/structure/B6066403.png)
![3-(4-chloro-2-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6066404.png)
![2-(2-methoxyphenoxy)-N-[[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methyl]acetamide](/img/structure/B6066408.png)
![4-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6066418.png)

![(5Z)-1-(4-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B6066468.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B6066473.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6066474.png)
